![molecular formula C8H14ClNO B15278955 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields of research. This compound features a unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are often explored for their synthetic and pharmacological potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic core through a series of cyclization reactions. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials .
Industrial Production Methods: Industrial production of this compound may involve the use of flow chemistry techniques to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions and photochemical transformations are also explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products:
科学的研究の応用
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
類似化合物との比較
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the chloroethyl group.
N-(2-chloroethyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide:
Uniqueness: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate for various synthetic applications .
特性
分子式 |
C8H14ClNO |
|---|---|
分子量 |
175.65 g/mol |
IUPAC名 |
3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14ClNO/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6H2 |
InChIキー |
FEPWCVFZRZQLPM-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CC1O2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
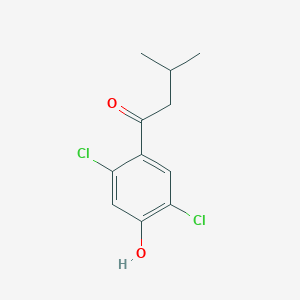
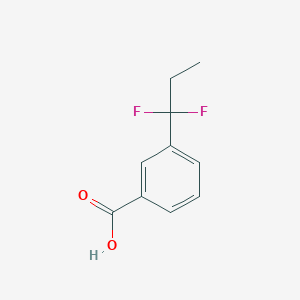
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)

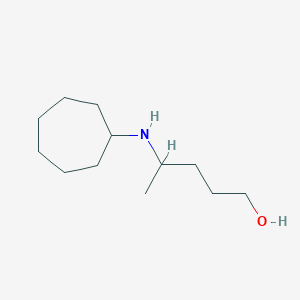

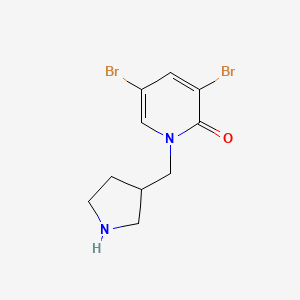

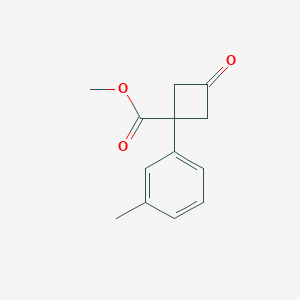
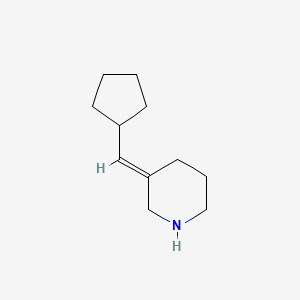
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
